molecular formula C8H5FO3 B1343120 4-Fluoro-2-formylbenzoic acid CAS No. 1186047-15-3

4-Fluoro-2-formylbenzoic acid

Cat. No. B1343120
CAS RN: 1186047-15-3
M. Wt: 168.12 g/mol
InChI Key: KLAAXTKTDRQPOF-UHFFFAOYSA-N
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Description

4-Fluoro-2-formylbenzoic acid is a chemical compound with the CAS Number: 1186047-15-3 . It exists in equilibrium with its cyclised form - 5-fluoro-3-hydroxy-2-benzofuran-1(3H)-one . The molecular weight of this compound is 168.12 .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.0 g/cm^3 . The boiling point of this compound is 320.4±0.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.0 cm^3 .

Scientific Research Applications

Antifungal Properties

4-Fluoro-2-formylphenylboronic acid, a derivative of 4-Fluoro-2-formylbenzoic acid, has exhibited significant antifungal properties. It has been particularly potent against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy was assessed through agar diffusion tests and the determination of minimum inhibitory concentrations. The study underlined the critical role of the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the positioning of the fluorine substituent in its antifungal activity, indicating its potential use in developing antifungal agents (Borys et al., 2019).

Insecticidal Applications

Derivatives of this compound have been synthesized and evaluated for their insecticidal properties. The study reported the synthesis of several 1,3,4-oxadiazoles, starting from 4-Fluoro-3-phenoxybenzaldehyde, which exhibited low insecticidal activity against certain crop pests. This research indicates the potential for developing insecticides based on the chemical framework of this compound (Mohan et al., 2004).

Fluoro-Bridged Clusters in MOFs

This compound derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), specifically involving rare-earth (RE) clusters. The study highlighted the use of 2-fluorobenzoic acid as a modulator to prepare RE clusters in MOFs. This novel approach revealed the potential presence of fluoro bridging groups in RE MOFs, a significant departure from known structures containing hydroxide bridging groups. The findings have broad implications for the structural understanding and application of MOFs in various fields (Vizuet et al., 2021).

Safety and Hazards

4-Fluoro-2-formylbenzoic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation . It is recommended to avoid breathing dust, mist, gas or vapours . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification and condensation. For instance, this compound can undergo esterification reactions with alcohols, forming esters that are useful intermediates in organic synthesis . Additionally, it can participate in alcohol-aldehyde condensation reactions, which are crucial in the formation of larger, more complex molecules . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . This modulation can lead to changes in the levels of various metabolites, impacting overall cellular function. Furthermore, the compound’s ability to interact with specific proteins and enzymes can influence cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and van der Waals interactions, further influencing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These findings underscore the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by aldehyde dehydrogenases, leading to the formation of 4-fluoro-2-carboxybenzoic acid . This metabolic conversion can affect the levels of other metabolites in the cell, influencing overall metabolic flux. Additionally, this compound can interact with coenzymes such as NAD+ and NADH, further modulating its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific proteins and enzymes, influencing its overall function within the cell .

properties

IUPAC Name

4-fluoro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAXTKTDRQPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186047-15-3
Record name 4-fluoro-2-formylbenzoic acid
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